(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
5-Chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound It features a unique structure that combines elements of indole, thiazole, and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from an appropriate aniline derivative, the indole ring can be synthesized through a Fischer indole synthesis.
Construction of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable thiourea derivative with a haloketone.
Assembly of the Triazine Ring: The triazine ring can be synthesized by cyclization of a suitable amidine derivative.
Final Coupling: The final step involves coupling the indole, thiazole, and triazine intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-[(7Z)-3-(4-methylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
- 5-Chloro-3-[(7Z)-3-(4-isopropylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one
Uniqueness
The uniqueness of 5-chloro-3-[(7Z)-3-(4-ethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]-2,3-dihydro-1H-indol-2-one lies in its specific substitution pattern and the combination of indole, thiazole, and triazine rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(7Z)-7-(5-chloro-2-oxo-1H-indol-3-ylidene)-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-12-3-6-14(7-4-12)25-10-23-21-26(11-25)20(28)18(29-21)17-15-9-13(22)5-8-16(15)24-19(17)27/h3-9H,2,10-11H2,1H3,(H,24,27)/b18-17- |
InChI Key |
IODXEWRCMDOILV-ZCXUNETKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/4\C5=C(C=CC(=C5)Cl)NC4=O)/S3 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=C4C5=C(C=CC(=C5)Cl)NC4=O)S3 |
Origin of Product |
United States |
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